molecular formula C16H16BrN3O2S B2835639 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 872694-95-6

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2835639
CAS No.: 872694-95-6
M. Wt: 394.29
InChI Key: JYAWQVSOIXNBEP-UHFFFAOYSA-N
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Description

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C16H16BrN3O2S and its molecular weight is 394.29. The purity is usually 95%.
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Scientific Research Applications

  • Analgesic and Anti-inflammatory Properties :

    • Takaya et al. (1979) synthesized various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones, finding that compounds like 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone showed promising analgesic and anti-inflammatory activities, surpassing aminopyrine and phenylbutazone in efficacy and toxicity (Takaya, Sato, Terashima, Tanizawa, & Maki, 1979).
  • Synthesis and Evaluation of Derivatives :

  • Antimicrobial Activity :

    • Sukuroglu et al. (2012) investigated new 3(2H)-pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities. These derivatives, including morpholino variants, exhibited notable antimicrobial activities (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).
  • Potential in Drug Discovery :

    • Pattison et al. (2009) demonstrated the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various substituted pyridazinone systems, including morpholine derivatives. These have potential applications in drug discovery (Pattison, Sandford, Yufit, Howard, & Miller, 2009).
  • Use in Antitumor Applications :

    • Jin et al. (2015) developed an injectable formulation using block copolymer micelles for hydrophobic antitumor candidate pyridazinone derivatives, including 6-(4-morpholino-3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, highlighting the potential of these compounds in cancer treatment (Jin, Wang, Tan, He, Peng, Hai, Wu, & Qian, 2015).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is hypothesized that it may interact with its targets, leading to changes in their function. These changes could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

Given the structural similarities to other compounds, it may influence pathways related to oxidative stress and neurotransmission . .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of “2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone” are currently unknown. The observed effects will depend on the specific targets and pathways that the compound affects .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells .

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAWQVSOIXNBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329055
Record name 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872694-95-6
Record name 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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